molecular formula C10H14N6OS2 B6437626 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548989-63-3

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6437626
CAS RN: 2548989-63-3
M. Wt: 298.4 g/mol
InChI Key: QBGZTBHYDHHPGL-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine (MMTDP) is an organic compound that has been studied for its potential applications in pharmaceutical and biochemical research. It is a member of the class of thiadiazole derivatives, which are compounds containing a sulfur atom and two nitrogen atoms in a five-membered ring. MMTDP has been studied for its potential applications in drug design, as well as its potential biochemical and physiological effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine in laboratory experiments include its low toxicity, its ability to form stable complexes with metal ions, and its potential to interact with a variety of biological targets. However, there are also some limitations to using 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine in laboratory experiments. For example, 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine is not water soluble, which can make it difficult to use in certain types of experiments. In addition, 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine is not very stable, so experiments involving 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine must be conducted quickly and under controlled conditions.

Future Directions

Future research on 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design. Additionally, further studies should be conducted to investigate the biochemical and physiological effects of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine, as well as its potential therapeutic applications. Finally, research should be conducted to explore the potential of using 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine in combination with other drugs or compounds to improve its efficacy and safety.

Synthesis Methods

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been synthesized through a variety of methods, including a two-step method involving the reaction of 3-methyl-1,2,4-thiadiazol-5-yl bromide with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of sodium hydroxide. This method produces 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine in a yield of approximately 90%. Other methods of synthesis have also been reported, such as a one-step synthesis involving the reaction of 3-methyl-1,2,4-thiadiazol-5-yl bromide with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base.

Scientific Research Applications

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential applications in drug design. It has been found to possess a number of properties that make it a promising candidate for drug development, including its ability to form stable complexes with metal ions, its relatively low toxicity, and its ability to interact with a variety of biological targets. In particular, 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body.

properties

IUPAC Name

3-(methoxymethyl)-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-17-7-8-12-10(18-13-8)16-4-2-15(3-5-16)9-6-11-19-14-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZTBHYDHHPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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